molecular formula C13H12ClNS B1338630 2-(Benzylthio)-5-chloroaniline CAS No. 74462-18-3

2-(Benzylthio)-5-chloroaniline

Cat. No. B1338630
CAS RN: 74462-18-3
M. Wt: 249.76 g/mol
InChI Key: YCTODQUNXUTJHC-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-chloroaniline is a chemical compound that is part of a broader class of substances known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been studied extensively. For instance, derivatives of benzenesulfonamide with a 5-chloro substituent have been synthesized and evaluated for their anticancer properties . These compounds, which share a chloro-substituted aromatic ring and a sulfur-containing moiety, are of interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic aromatic amines. For example, a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized through the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol was achieved by hydrolytic cleavage of a precursor benzothiazole, which was prepared by cyclization of a phenylthiourea . These methods indicate that the synthesis of 2-(Benzylthio)-5-chloroaniline could potentially involve similar strategies, such as the use of chloro-substituted anilines and sulfur-containing reagents.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(Benzylthio)-5-chloroaniline has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate was determined, revealing the conformation of the benzothiazole unit and bond lengths within the molecule . These studies provide insights into the geometric parameters that could be expected for 2-(Benzylthio)-5-chloroaniline, such as bond distances and angles, which are crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of chloro-substituted anilines and related compounds is influenced by the presence of electron-withdrawing groups, such as the chloro group, which can activate the aromatic ring towards nucleophilic substitution reactions. The compounds synthesized in the studies often undergo further reactions to yield a variety of derivatives, such as hydrazides, acetamides, and thiolesters . These reactions are indicative of the versatile chemistry that 2-(Benzylthio)-5-chloroaniline might exhibit, including its potential to participate in condensation, cyclization, and oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted anilines and thioether compounds are characterized by their solubility, melting points, and stability. The presence of a sulfur atom and a chloro group can significantly affect these properties. For example, the metabolic stability of certain benzenesulfonamide derivatives was assessed in the presence of human liver microsomes, indicating that specific substituents can enhance stability . The crystal structure analysis of related compounds provides additional data on molecular conformation, which can influence physical properties such as solubility and crystallinity . These findings suggest that 2-(Benzylthio)-5-chloroaniline would have distinct physical and chemical properties that could be fine-tuned through structural modifications.

Scientific Research Applications

Oxidative Reactions and Enzyme Studies

  • Peroxidase enzymes, like those from Coprinus cinereus and horseradish, can oxidize chloroanilines, such as 4-chloroaniline, leading to the formation of various oligomers. These studies provide insights into enzyme function and potential biotechnological applications (Holland & Saunders, 1968) (Chang et al., 1999).

Bioremediation

  • Microorganisms in methanogenic aquifers can biologically dehalogenate chloroanilines, such as 2,3,4,5-tetrachloroaniline, suggesting novel bioremediation approaches for contaminated environments (Kuhn & Suflita, 1989).

Photochemical Studies

  • Photolysis studies on 4-chloroaniline reveal the generation of reactive cations and subsequent reactions, providing valuable information for understanding photochemical processes (Guizzardi et al., 2001).

Synthetic Chemistry and Material Science

  • 2-(Benzylthio)-5-chloroaniline derivatives have applications in synthesizing azo-pyrazoline compounds with antibacterial activity and potential in medicinal chemistry (Hawaiz & Samad, 2012).
  • The synthesis of tetrazolylmethyl quinolines, involving 2-(benzylthio)-5-chloroaniline derivatives, shows promise in anticancer and antifungal research (Shaikh et al., 2017).
  • In material science, poly(2-chloroaniline) doped with methanesulfonic acid, related to 2-(benzylthio)-5-chloroaniline, shows potential for ammonia gas sensing applications (Pandule et al., 2016).

Safety And Hazards

The safety and hazards of “2-(Benzylthio)-5-chloroaniline” would depend on its specific physical and chemical properties . As with all chemicals, appropriate safety precautions should be taken when handling and disposing of this compound .

Future Directions

The future directions for research on “2-(Benzylthio)-5-chloroaniline” could include further studies on its synthesis, properties, and potential applications . This could involve the development of more efficient synthesis methods, detailed characterization of its properties, and exploration of its potential uses in various fields .

properties

IUPAC Name

2-benzylsulfanyl-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTODQUNXUTJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504536
Record name 2-(Benzylsulfanyl)-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)-5-chloroaniline

CAS RN

74462-18-3
Record name 2-(Benzylsulfanyl)-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following General Procedure A, the title compound (819 mg, 100%) was prepared from 2-amino-4-chlorobenzenethiol (700 mg, 4.39 mmol), (bromomethyl)benzene (560 mg, 2.92 mmol), K2CO3 (2.0 g, 14.62 mmol) in DMF (20 ml).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

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